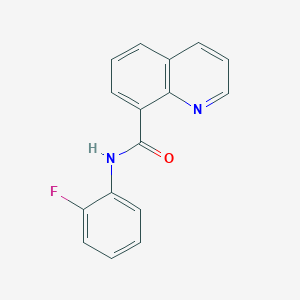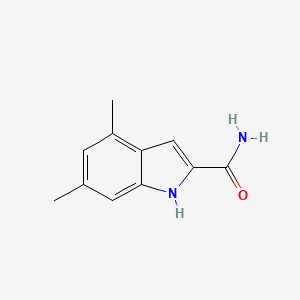
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide, also known as DMPSMA, is a chemical compound that has gained significant attention in the field of scientific research. DMPSMA is a thioamide derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has shown potential applications in various fields of scientific research. In medicine, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its anticancer properties. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has also been studied for its potential use as an antiviral agent. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the replication of certain viruses such as HIV and HCV. In agriculture, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its potential use as a fungicide. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the growth of various fungi that cause plant diseases. In materials science, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its potential use as a ligand in metal-organic frameworks. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to form stable complexes with various metal ions, which can be used for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is not fully understood. However, studies have shown that 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide exerts its effects through various pathways. In cancer cells, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also inhibits angiogenesis by downregulating the expression of VEGF and MMP-9. In viruses, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits replication by interfering with viral RNA synthesis and assembly. In fungi, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits cell proliferation and induces apoptosis. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In viruses, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits replication and reduces viral load. In fungi, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits growth and prevents the spread of plant diseases. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is easy to synthesize and purify, which makes it readily available for research purposes. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is also stable under various conditions, which allows for long-term storage and transport. However, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has some limitations for lab experiments. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is relatively insoluble in water, which limits its use in aqueous solutions. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also has limited solubility in organic solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide. In medicine, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further studied for its potential use as an anticancer and antiviral agent. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can also be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further studied for its potential use as a fungicide and insecticide. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can also be studied for its potential use in the synthesis of novel materials. In addition, the mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further elucidated to better understand its effects and potential applications.
Conclusion
In conclusion, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is a thioamide derivative that has gained significant attention in the field of scientific research. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has potential applications in various fields such as medicine, agriculture, and materials science. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a simple and efficient method, and it exerts its effects through various pathways. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide, which can lead to the development of new drugs and materials.
Synthesemethoden
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylthiophenol with N-methylacetamide in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly under mild conditions, and the yield of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is high. The synthesized 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-9(2)10(6-8)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYVYSADZMMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

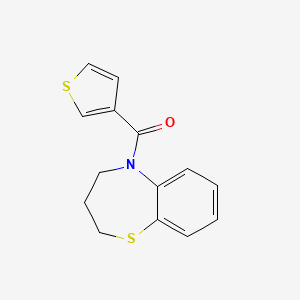
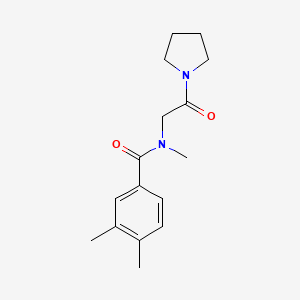

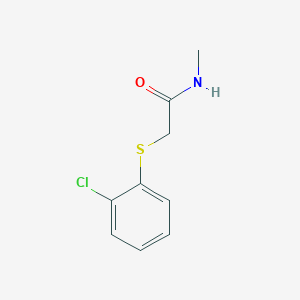
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
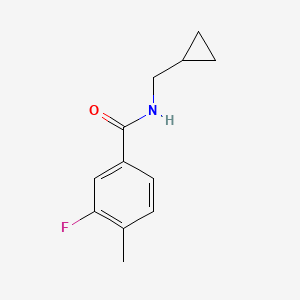
![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
